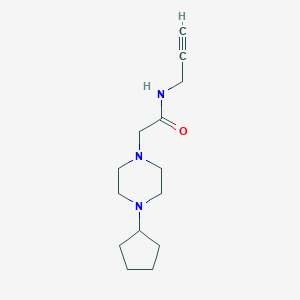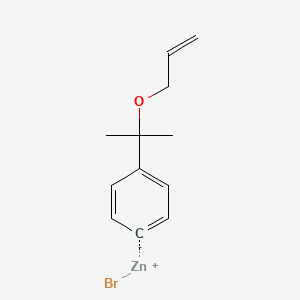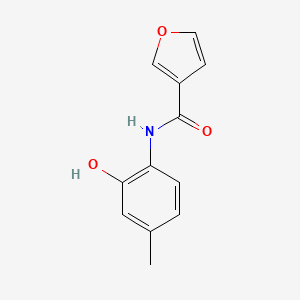
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It contains a benzene ring substituted with three fluorine atoms and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde typically involves the introduction of fluorine atoms into the benzene ring and the formation of the aldehyde group. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and efficiency of the reactions, as well as the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 2-(1,2-Difluoroethyl)-3,5-difluorobenzoic acid
Reduction: 2-(1,2-Difluoroethyl)-3,5-difluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function.
Comparación Con Compuestos Similares
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde can be compared with other similar compounds, such as:
2-(1,2-Difluoroethyl)-4,6-difluorobenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-(1,2-Difluoroethyl)-3,5-dichlorobenzaldehyde: Contains chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
2-(1,2-Difluoroethyl)-3,5-dimethylbenzaldehyde: Contains methyl groups instead of fluorine, resulting in different steric and electronic effects.
Propiedades
Fórmula molecular |
C9H6F4O |
|---|---|
Peso molecular |
206.14 g/mol |
Nombre IUPAC |
2-(1,2-difluoroethyl)-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-3-8(13)9-5(4-14)1-6(11)2-7(9)12/h1-2,4,8H,3H2 |
Clave InChI |
GROKTDAAXYIXNW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)C(CF)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
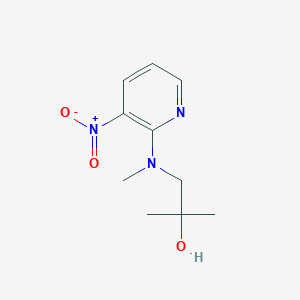

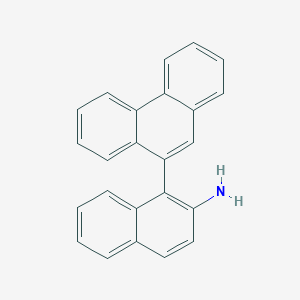

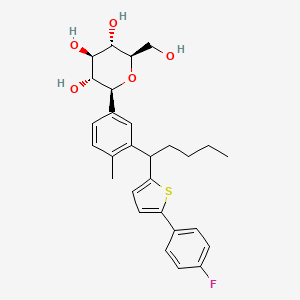

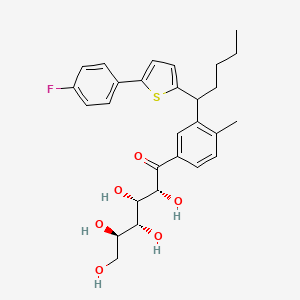
![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
